molecular formula C8H12ClNO2S B12918291 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one CAS No. 89660-95-7

5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one

Cat. No.: B12918291
CAS No.: 89660-95-7
M. Wt: 221.71 g/mol
InChI Key: XCJLQDWISYOFAL-UHFFFAOYSA-N
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Description

5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butylthio group, a chloro substituent, and a carbonyl group on the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Introduction of the Butylthio Group: The butylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a butylthiol with a suitable leaving group on the isoxazole ring.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition, as its structure may mimic natural substrates or inhibitors.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloroisoxazole: Lacks the butylthio group, making it less hydrophobic.

    5-methylisoxazole: Lacks both the butylthio and chloro groups, resulting in different reactivity and biological activity.

    5-((methylthio)methyl)-4-chloroisoxazol-3(2H)-one: Similar structure but with a methylthio group instead of a butylthio group.

Uniqueness

5-((butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of the butylthio group, which increases its hydrophobicity and may enhance its interaction with biological membranes or hydrophobic pockets in enzymes. The chloro substituent also adds to its reactivity, allowing for further chemical modifications.

Properties

CAS No.

89660-95-7

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one

InChI

InChI=1S/C8H12ClNO2S/c1-2-3-4-13-5-6-7(9)8(11)10-12-6/h2-5H2,1H3,(H,10,11)

InChI Key

XCJLQDWISYOFAL-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=C(C(=O)NO1)Cl

Origin of Product

United States

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